3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a complex organic compound that belongs to the class of triazolo[4,3-b]pyridazines This compound is characterized by its unique structure, which includes a benzyloxyphenyl group, an oxadiazole ring, and a triazolopyridazine core
Preparation Methods
The synthesis of 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Cyclization: The formation of the triazolopyridazine core involves cyclization reactions that are facilitated by specific catalysts and reaction conditions
Scientific Research Applications
3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzyloxyphenyl group and oxadiazole ring contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds to 3-(2-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-N-butyl-N-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine include other triazolopyridazines and oxadiazole derivatives. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. Some examples of similar compounds are:
- 1,2,4-Triazolo[3,4-b]thiadiazines
- 1,2,4-Triazolo[4,3-a]pyrazines
- 1,2,4-Triazolo[5,1-b]thiadiazines .
Properties
IUPAC Name |
N-butyl-N-methyl-3-[2-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N7O2/c1-3-4-18-33(2)25-15-14-23-29-30-24(34(23)31-25)16-17-26-28-27(32-36-26)21-10-12-22(13-11-21)35-19-20-8-6-5-7-9-20/h5-15H,3-4,16-19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVKTBRCJLWMRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NN2C(=NN=C2CCC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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